![molecular formula C7H6ClNO2 B3164247 5-Chloro-4-methylnicotinic acid CAS No. 890092-41-8](/img/structure/B3164247.png)
5-Chloro-4-methylnicotinic acid
Overview
Description
5-Chloro-4-methylnicotinic acid is a chemical compound with the CAS Number: 890092-41-8. It has a molecular weight of 171.58 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-4-methylnicotinic acid. The InChI code for this compound is 1S/C7H6ClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Chloro-4-methylnicotinic acid is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Supramolecular Assembly in Silver(I) Coordination Compounds
Research involving the assembly of silver(I) coordination compounds has highlighted the structural diversity that can result from varying the protonation of nicotinic acid ligands. This study focused on different ligands, including those related to 5-Chloro-4-methylnicotinic acid, to understand their impact on the structures of coordination complexes. The findings demonstrate significant differences in the resulting structures, ranging from coordination polymers to linear structures, highlighting the complexity in predicting hydrogen-bonded networks in these systems (Aakeröy & Beatty, 1999).
Bifunctional Chelators for Technetium
In the field of radiochemistry, derivatives of nicotinic acid, like 5-Chloro-4-methylnicotinic acid, have been explored for their potential as bifunctional chelators for technetium. These compounds, particularly hydrazinonicotinic acid analogs, are crucial for synthesizing bioconjugates used in radiolabelling with Tc-99m. Their ability to efficiently capture technetium at very low concentrations has been a point of interest, though the heterogeneity of the labeled complexes' structure remains a challenge (Meszaros, Dose, Biagini, & Blower, 2011).
Regioselective Hydroxylations in Biotransformation
The use of specific bacterial species in biotransformations has been demonstrated with compounds related to 5-Chloro-4-methylnicotinic acid. These studies have shown the ability of certain bacteria to regioselectively hydroxylate nicotinic acid derivatives. The resulting hydroxylated products have significant implications for the microbial production of various heterocyclic carboxylic acid derivatives (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
Degradation Pathways in Mycobacterium Species
Research on degradation pathways of chloro- and hydroxynicotinic acids in specific bacterial strains, like Mycobacterium sp., has revealed insights into the microbial degradation of compounds similar to 5-Chloro-4-methylnicotinic acid. Understanding the metabolites formed in these pathways and the release of chloride from these compounds contributes to our knowledge of microbial degradation processes (Tibbles, Müller, & Lingens, 1989).
Synthesis of Labeled IKK Inhibitors
In the synthesis of labeled inhibitors, particularly for the IKK pathway, compounds such as 5-Chloro-4-methylnicotinic acid derivatives have been utilized. These synthetic processes, involving carbon labeling, are essential in developing therapeutic agents and understanding their mechanisms of action (Li, Plesescu, & Prakash, 2006).
properties
IUPAC Name |
5-chloro-4-methylpyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPAJVKUAHQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264398 | |
Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methylnicotinic acid | |
CAS RN |
890092-41-8 | |
Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890092-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.